Dioxohydrazine: A Comprehensive Technical Overview of its Physicochemical Properties
Dioxohydrazine: A Comprehensive Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxohydrazine (N₂H₂O₂), also known as N-oxonitrous amide, is an inorganic compound with the molecular formula N₂O₂.[1][2] While its direct applications in drug development are not established, understanding the physicochemical properties of nitrogen-containing compounds is crucial for medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physical and structural properties of dioxohydrazine, drawing from both experimental and computational data. Given the compound's apparent instability, many of its bulk physical properties are predicted through computational methods.[3][4]
Molecular and Structural Properties
Dioxohydrazine is the most stable isomer of N₂O₂ and exists in a planar, cis-configuration.[4] This arrangement, belonging to the C₂v point group symmetry, features the two oxygen atoms on the same side of the nitrogen-nitrogen bond.[4] This geometry is a key determinant of its reactivity and intermolecular interactions.
A summary of its structural and identification properties is presented in Table 1.
Table 1: Identification and Structural Properties of Dioxohydrazine
| Property | Value | Reference |
| IUPAC Name | N-oxonitrous amide | [5] |
| CAS Number | 16824-89-8 | [1][5] |
| Molecular Formula | N₂O₂ | [1][5] |
| Molecular Weight | 60.013 g/mol | [1][5] |
| Canonical SMILES | O=NN=O | [1] |
| InChI Key | AZLYZRGJCVQKKK-UHFFFAOYSA-N | [1] |
| Symmetry | C₂v | [4] |
| Geometry | Planar, cis-configuration | [4] |
| O-N Bond Length | 1.15 Å | [4] |
| N-N Bond Length | 2.33 Å | [4] |
| O=N-N Bond Angle | 95° | [4] |
Physicochemical Data
The bulk physical properties of dioxohydrazine, such as melting and boiling points, have not been extensively determined experimentally, likely due to its instability. The available data, therefore, relies heavily on computational predictions. These predicted values provide valuable estimates for the behavior of dioxohydrazine in various environments.
Table 2: Predicted Physical Properties of Dioxohydrazine
| Property | Predicted Value | Reference |
| Density | 1.7 ± 0.1 g/cm³ | [3] |
| Refractive Index | 1.495 | [3] |
| Topological Polar Surface Area | 58.9 Ų | [1][5] |
| XLogP3-AA | -0.6 | [5] |
| Enthalpy of Formation (ΔfH° at 298.15 K) | 171.18 ± 0.14 kJ/mol | [6] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for dioxohydrazine are not detailed in the available literature, standard methodologies would be employed for the determination of its physical properties, with special considerations for its potential instability.
Melting Point Determination
The melting point of a stable, solid form of dioxohydrazine would typically be determined using either the capillary method or differential scanning calorimetry (DSC).
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Capillary Method: A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is then heated in a calibrated apparatus, and the temperature range over which the substance melts is observed and recorded.
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Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.
Boiling Point Determination
For a stable, liquid form of dioxohydrazine, the boiling point would be determined at a specific pressure.
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Distillation Method: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded as the boiling point.
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Siwoloboff Method: This micro-method involves placing a small amount of the substance in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is taken as the boiling point.
Solubility Determination
The solubility of dioxohydrazine in various solvents would be determined to understand its behavior in different chemical environments.
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Equilibrium Solubility Method: An excess amount of the compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The solution is then filtered, and the concentration of the dissolved compound is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Density Determination
The density of a stable form of dioxohydrazine would be measured using standard laboratory techniques.
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Pycnometry: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the substance, and weighed again. The density is calculated from the mass of the substance and the known volume of the pycnometer.
Computational Workflow for Property Prediction
Given the reliance on computational methods for determining the physical properties of dioxohydrazine, the following workflow illustrates the typical process.
Caption: Computational workflow for predicting dioxohydrazine properties.
Signaling Pathways and Biological Activity
There is currently no information available in the scientific literature to suggest that dioxohydrazine is involved in any biological signaling pathways or possesses any specific biological activity. Its primary interest lies in its fundamental chemical and physical properties as a nitrogen oxide.
Conclusion
Dioxohydrazine is a simple inorganic molecule whose physical properties are primarily understood through computational chemistry due to its inherent instability. The provided data on its structure and predicted physicochemical characteristics serves as a valuable resource for researchers in fields where the behavior of small, reactive nitrogen-containing compounds is of interest. Further experimental investigation, where feasible, would be necessary to validate the computationally derived data and to fully characterize this intriguing molecule.
References
- 1. guidechem.com [guidechem.com]
- 2. Application of Artificial Neural Networks to Predict the Intrinsic Solubility of Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Dinitrogen dioxide - Wikipedia [en.wikipedia.org]
- 5. Dinitrogen dioxide | N2O2 | CID 6857661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atct.anl.gov [atct.anl.gov]
